molecular formula C8H8FNO2 B1409361 Methyl 3-fluoro-6-methylpicolinate CAS No. 1256822-15-7

Methyl 3-fluoro-6-methylpicolinate

Cat. No.: B1409361
CAS No.: 1256822-15-7
M. Wt: 169.15 g/mol
InChI Key: KBHAWHDZQVRDHM-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-6-methylpicolinate: is an organic compound with the molecular formula C8H8FNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 3-position is replaced by a fluorine atom and the carboxyl group is esterified with a methyl group

Mechanism of Action

The mechanism of action of “Methyl 3-fluoro-6-methylpyridine-2-carboxylate” is not detailed in the available resources. It is known to be used as a reagent in the synthesis of various compounds .

It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

“Methyl 3-fluoro-6-methylpyridine-2-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound generally involve large-scale adaptations of the above synthetic routes. These methods prioritize efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Oxidation Products: Oxidation can yield compounds with additional functional groups such as carboxylic acids or ketones.

    Reduction Products: Reduction typically results in the formation of alcohols or amines.

Comparison with Similar Compounds

Uniqueness: Methyl 3-fluoro-6-methylpicolinate’s unique positioning of the fluorine atom at the 3-position imparts distinct electronic and steric properties, enhancing its reactivity and making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

methyl 3-fluoro-6-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-4-6(9)7(10-5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHAWHDZQVRDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256822-15-7
Record name methyl 3-fluoro-6-methylpyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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